METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE
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Overview
Description
METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE is a complex organic compound that features a benzodioxole ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Esterification and Amide Formation: The final steps would involve esterification to introduce the methyl ester group and amide formation to attach the formamido group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENOATE
- **METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-ETHYLPHENYL)FORMAMIDO]PROP-2-ENOATE
Uniqueness
METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2,3)16-8-6-15(7-9-16)20(24)23-17(21(25)26-4)11-14-5-10-18-19(12-14)28-13-27-18/h5-12H,13H2,1-4H3,(H,23,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQMRVQLHFXRLV-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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